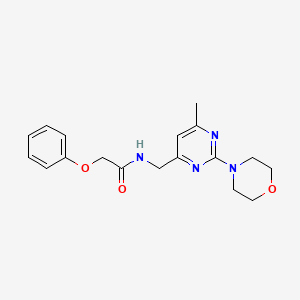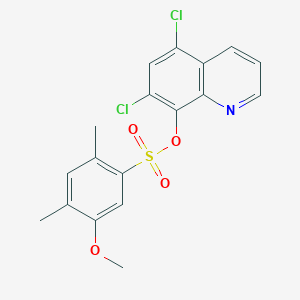![molecular formula C20H12Cl3N3O3 B3018524 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-46-0](/img/structure/B3018524.png)
2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole" is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. They are of significant interest due to their potential pharmacological properties, including antihypertensive, antihistaminic, and various other therapeutic effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 4-chloro-o-phenylenediamine has been used as a starting material to synthesize various benzimidazole compounds with potential antihypertensive activity . The synthesis process can include steps such as immobilization on a solid support, chlorine substitution, reduction of nitro groups, and cyclization to afford the desired benzimidazole structure . The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclization step to avoid by-products .
Molecular Structure Analysis
Benzimidazole derivatives typically exhibit a planar ring system, as observed in the crystal structure determination of related compounds . The planarity of the benzimidazole ring system contributes to the stability of the molecule and can influence its reactivity and interaction with biological targets. The molecular structure is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in modifying the structure to enhance biological activity or to introduce new functional groups . The reactivity of these compounds can also be studied through their interaction with other chemicals, such as the rearrangement of imidazo-thiazole derivatives under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and the presence of substituents on the benzimidazole ring. These properties can be studied using spectroscopic methods such as infrared, NMR, and mass spectra . The presence of specific functional groups, such as nitro, chloro, or methoxy groups, can significantly affect the compound's reactivity, solubility, and overall pharmacological profile .
Aplicaciones Científicas De Investigación
Antiparasitic Applications
Benzimidazoles have been widely used in the treatment of alveolar hydatid disease (AHD). A study demonstrated the morphological damage induced in Echinococcus multilocularis metacestodes by a benzimidazole prodrug, highlighting its potential as an alternative treatment for AHD (Walchshofer et al., 1990).
Analgesic and Antispasmodic Activities
A benzimidazole derivative exhibited significant analgesic activity in tail clamp tests and antispasmodic activity on KCl-induced contractions of isolated rat ileum. This suggests the therapeutic potential of benzimidazoles in pain management and as muscle relaxants (Aydin et al., 2003).
Chemotherapy and Drug Design
Benzimidazoles have been investigated for their anti-tumor and anti-metastatic activities. One study reported the effectiveness of a benzimidazole derivative in inhibiting tumor growth and metastasis in mice, suggesting its potential in cancer treatment (Fenichel et al., 1976). Another research focused on the design of benzimidazoles as novel corticotropin-releasing factor 1 receptor antagonists, indicating their potential use in treating stress-related disorders (Mochizuki et al., 2016).
Anxiolytic and Analgesic Potential
Benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic properties. The compounds showed significant potential, highlighting the versatility of benzimidazoles in developing new therapeutic agents (Maltsev et al., 2021).
Antitumor Research
Imidazole derivatives, including benzimidazoles, have been reviewed for their antitumor activity. The structures are promising for the synthesis of new antitumor drugs and exploring compounds with various biological properties (Iradyan et al., 2009).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]-6-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHCHCHUTYIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((1-morpholino-1-oxobutan-2-yl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018449.png)





![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)